![molecular formula C10H16N2S B2841324 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine CAS No. 642929-72-4](/img/structure/B2841324.png)
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine
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Description
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine, also known as THTETA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antidepressant Potential
Research on cycloalkanoindoles, which include compounds related to 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine, has shown potential antidepressant properties. These compounds, particularly those with an ethanamine side chain, have been evaluated for their ability to prevent ptosis induced by reserpine and tetrabenazine, indicating their potential in antidepressant activity. One analog, 9-Ethyl-N,N1-trimethyl-1,2,3,4-tetrahydrocarbazole-1-ethanamine, demonstrated significant potency in this context, suggesting that related structures might also exhibit similar therapeutic effects (Asselin, Humber, & Komlossy, 1976).
Neuroprotective and Enzyme Inhibition
Derivatives of compounds structurally similar to 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. These compounds have shown significant inhibitory activity, suggesting potential for therapeutic intervention in Alzheimer's disease. Their low cytotoxicity against human cell lines further underscores their potential for safe medical applications (Pejchal et al., 2016).
Antimicrobial and Antioxidant Properties
New imidazole-based heterocycles, which can be considered structurally analogous to 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine, have been synthesized and evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Certain compounds in this category have shown excellent antibacterial activity, potent antioxidant properties, and significant cytotoxic activity, highlighting their potential in various pharmaceutical applications (Abdel-Wahab, Awad, & Badria, 2011).
Protective Group in Peptide Chemistry
The cyclohepta[d] group, part of the structure of 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine, has been found useful as a protecting group in peptide chemistry. This group has shown exceptional stability in strongly acidic media while still allowing the amino group to be cleaved under mild conditions. This property makes it a valuable tool in the synthesis and modification of peptides and proteins (Pless, 1976).
Heterocyclic Synthesis
Thiazolidinones, a core structural component of 1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine, have been utilized as key intermediates in the synthesis of various heterocyclic compounds. These include enaminones, azolopyrimidines, and thiazolidinones derivatives, showcasing the versatility of the thiazolidinone scaffold in organic synthesis and the potential for creating a wide range of biologically active molecules (Behbehani & Ibrahim, 2012).
properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7(11)10-12-8-5-3-2-4-6-9(8)13-10/h7H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCERABGNXVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine |
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